molecular formula C7H15NOSi B1282447 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile CAS No. 18296-11-2

2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile

Cat. No. B1282447
CAS RN: 18296-11-2
M. Wt: 157.29 g/mol
InChI Key: JOWNMNFMYXUNHY-UHFFFAOYSA-N
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Description

Reactivity Studies of 3,3-Bis(trimethylsilyl)-2-methyl-1-propene

The study of 3,3-bis(trimethylsilyl)-2-methyl-1-propene's reactivity reveals its potential in Lewis acid-catalyzed allylation reactions. This compound, which can be prepared from E- or Z-alkenyl bromides, exhibits a preference for ene reactions with aldehydes in the presence of BF3.OEt2, leading to the formation of alcohol 2. When subjected to stronger Lewis acids in methylene chloride, it undergoes Sakurai allylation reactions, exclusively yielding E-trisubstituted alkenylsilanes 3 .

Synthetic Equivalent of Parent Cross-Conjugated Hexatriene

2-Trimethylsilylethyl-1,3-butadiene serves as a synthetic equivalent to 3-methylene-1,4-pentadiene, also known as parent dendralene. This compound is synthesized through a cross-coupling reaction of the Grignard reagent of 3-bromo-3-butenyltrimethylsilane with vinyl bromide, catalyzed by a nickel-phosphine complex. It is particularly useful for consecutive Diels-Alder reactions, demonstrating its versatility in synthetic chemistry .

Synthesis and Reactions of Methyl (Trimethylsilylmethyl)acetylenecarboxylate

Methyl (trimethylsilylmethyl)acetylenecarboxylate is a key compound in the preparation of di-exo-methylene derivatives of isoxazolines. It reacts with nitrile oxides to form cycloadducts, which are isoxazoles. These cycloadducts can be reduced and acetylated to yield 4-acetoxy methyl-5-(trimethylsilylmethyl)isoxazoles. A subsequent fluoride ion-promoted 1,4-elimination reaction in the presence of dienophiles facilitates the synthesis of fused isoxazoles .

Synthesis of B-2-(1-trimethylsilyl-1-alkyl)-1,3,2-dioxaborinanes

(Z)-1-Trimethylsilyl-1-alkenes, prepared by hydroboration of corresponding 1-trimethylsilyl-1-alkynes and protonolysis with acetic acid, react with dibromoborane-methyl sulfide complex in dichloromethane. The resulting solution, when treated with 1,3-propane diol, yields gem-dimetalloalkanes containing boron and silicon. These alpha-trimethylsilylalkylboronate esters, after purification by vacuum distillation, can be selectively oxidized with alkaline hydrogen peroxide to produce alcohols containing the trimethylsilyl group .

Scientific Research Applications

Intramolecular Cyclization and Heterocycles Synthesis

  • 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile derivatives play a role in intramolecular cyclization, forming bicyclo[3.1.0]hexene structures (Gimazetdinov et al., 2017).
  • These compounds are key in synthesizing various heterocyclic systems such as imidazole derivatives, oxazoles, and isothiazoles (Drabina & Sedlák, 2012).

Polymer Science and Gas Permeation

  • In polymer science, derivatives of 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile, like PTMSDPA, demonstrate unique gas permeation properties, useful in applications like separation technologies (Toy et al., 2000).

Organic Synthesis and Catalysis

  • This compound is utilized in organic synthesis, such as in the cyanation of aldehydes and ketones, showcasing its role as a catalyst (Wang & Tian, 2007).
  • It's also involved in Michael Addition reactions with organomagnesiums or organolithiums, leading to various organic synthesis applications (Tanaka et al., 1990).

Medicinal Chemistry and Antiviral Applications

  • In the field of medicinal chemistry, 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile derivatives have been used in the preparation of potent antiviral agents, such as 9-[(2-hydroxyethoxy)methyl]guanine (Barrio et al., 1980).

Gas Phase Chemistry

  • The interaction of this compound in the gas phase, especially under chemical ionization conditions, has been studied for understanding its stability and fragmentation patterns (Kadentsev et al., 1997).

Safety And Hazards

The compound has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-trimethylsilyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-7(2,6-8)9-10(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWNMNFMYXUNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513122
Record name 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile

CAS RN

18296-11-2
Record name 2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WB Wu, XP Zeng, J Zhou - The Journal of Organic Chemistry, 2020 - ACS Publications
We report carbonyl-stabilized phosphorus ylides as general and efficient catalysts for the cyanosilylation of ketones. The N,N-diethylacetamide derived phosphorane is identified as an …
Number of citations: 17 pubs.acs.org

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